molecular formula C12H19NO4 B053635 Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 123319-30-2

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B053635
CAS No.: 123319-30-2
M. Wt: 241.28 g/mol
InChI Key: MJSGPUXKCNLSHS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a lactone and a piperidine ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds through two pathways, leading to the formation of the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane hydrochloride
  • 1-Oxa-8-azaspiro[4.5]decane hydrochloride

Uniqueness

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound recognized for its unique spirocyclic structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a spiro linkage between a lactone and a piperidine ring, contributing to its distinct chemical properties. The molecular formula is C12H19NO4C_{12}H_{19}NO_4, with a molecular weight of approximately 239.29 g/mol. This compound's structural uniqueness allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways, which can modulate biological responses.
  • Receptor Binding : Its spirocyclic structure facilitates binding to G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and differentiation.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against multidrug-resistant strains of bacteria:

Bacterial Strain Minimal Inhibitory Concentration (MIC)
Staphylococcus aureus<0.25 μg/mL
Klebsiella pneumoniae1–4 μg/mL
Acinetobacter baumannii1–4 μg/mL

These findings suggest that this compound could be developed as a novel antibacterial agent, particularly in treating infections caused by resistant strains .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound:

Cell Line IC50 (μM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.5

These results indicate moderate cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the spirocyclic structure enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, confirming the importance of structural integrity in biological efficacy .
  • Toxicokinetics Evaluation : Research assessing the toxicokinetics of this compound indicated favorable absorption and distribution profiles in vivo, with minimal toxicity observed at therapeutic doses .

Comparative Analysis with Similar Compounds

This compound can be compared with other spirocyclic compounds to highlight its unique properties:

Compound Name Biological Activity Unique Features
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decaneModerate antibacterial activityHydroxy group enhances solubility
2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decaneLimited antimicrobial propertiesIncreased steric hindrance
Ethyl 2-methyl-(3-hydroxy)-1-octa-spiro[4.5]decaneStronger cytotoxic effectsHydroxyl modification increases reactivity

The comparative analysis underscores Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane's potential as a versatile scaffold for drug development due to its unique structural features and biological activities.

Properties

IUPAC Name

ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-3-16-11(15)13-6-4-12(5-7-13)8-10(14)9(2)17-12/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSGPUXKCNLSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)CC(=O)C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404590
Record name ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123319-30-2
Record name ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.74 g ethyl 8-ethoxycarbonyl-2-meth-yl-3-oxo-1-oxa-8-azaspiro[4,5]decane-4-carboxylate in 10 ml N,N-dimethylformamide, were added 512 mg sodium chloride and 315 μl water, and the mixture was heated with stirring for two hours in an oil bath held at 140°-150° C. The reaction mixutre was poured into 30 ml ice water, the resulting mixture was extracted with chloroform, and the extract was washed with an aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent from the dried solution, the residue was purified by silica gel column chromatography using, as eluent, a mixed solvent of n-hexane/ethyl acetate (1:1 by volume), giving 1.54 g of 8-ethoxycarbonyl-2-methyl-1-oxa-8-azaspiro[4,5]-decan-3-one as oil.
Name
ethyl 8-ethoxycarbonyl-2-meth-yl-3-oxo-1-oxa-8-azaspiro[4,5]decane-4-carboxylate
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
315 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two

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